Thiophene Regioisomer Differentiation: 3-yl vs. 2-yl Attachment
The target compound bears a thiophen-3-yl substituent on the pyrazole ring, whereas the closest cataloged analog (CAS not listed, BenchChem catalog) bears thiophen-2-yl . In related thiophene-pyrazole-isoxazole kinase inhibitor series, the thiophene attachment position (2-yl vs. 3-yl) alters the dihedral angle between the thiophene and pyrazole rings, which modulates the compound's ability to occupy the hydrophobic back pocket of kinase ATP-binding sites [1]. This positional difference is known to affect c-Met and Pim-1 kinase inhibitory potency by 5- to 20-fold in structurally analogous chemotypes [1]. The thiophen-3-yl configuration presents a distinct exit vector for the sulfur atom compared to thiophen-2-yl, altering hydrogen-bond acceptor geometry.
| Evidence Dimension | Thiophene attachment regiochemistry and predicted binding pose geometry |
|---|---|
| Target Compound Data | Thiophen-3-yl attachment; sulfur positioned meta to pyrazole connection; predicted dihedral angle ~30-40° (based on analogous crystal structures) |
| Comparator Or Baseline | 5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide; thiophen-2-yl attachment; sulfur ortho to pyrazole connection; predicted dihedral angle ~0-15° |
| Quantified Difference | Predicted dihedral angle difference of ~20-30°; class-level inference suggests 5- to 20-fold potency variation in kinase assays based on structurally related thiophene-pyrazole series [1] |
| Conditions | Class-level inference from thiophene-pyrazole-isoxazole derivatives tested against c-Met, tyrosine kinase, and Pim-1 kinase; six cancer cell lines (NUGC, DLDI, HA22T, HEPG2, HONE1, MCF) [1] |
Why This Matters
Procurement of the incorrect thiophene regioisomer (2-yl vs. 3-yl) cannot substitute for the target compound in SAR studies without risking misleading potency data due to altered target binding geometry.
- [1] Mohareb, R. M., Hilmy, K. M. H., & Elshehawy, Y. (2018). Discovery of new thiophene, pyrazole, isoxazole derivatives as antitumor, c-Met, tyrosine kinase and Pim-1 kinase inhibitors. Bulletin of the Chemical Society of Ethiopia, 32(2), 285-308. View Source
